![molecular formula C31H28NO4- B14462222 1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene CAS No. 73488-68-3](/img/structure/B14462222.png)
1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene typically involves multi-step organic reactions. One common approach is the condensation of benzyloxy-substituted carboxylic acids with amino methanetriyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene undergoes various chemical reactions, including:
Oxidation: The benzylic positions are susceptible to oxidation, leading to the formation of benzoquinones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include benzoquinones, alcohols, and substituted benzene derivatives, depending on the specific reaction pathway and conditions employed .
Applications De Recherche Scientifique
1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes . The compound’s structural features, such as the presence of multiple benzene rings and functional groups, contribute to its ability to engage in various molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’'-Tris(benzyloxy)benzene: Similar in structure but lacks the carboxylato and amino functional groups.
1,1’,1’'-Tris(phenylmethoxy)benzene: Another structurally related compound with different substituents on the benzene rings.
Uniqueness
1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene is unique due to its combination of benzyloxy, carboxylato, and amino functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications that require specific molecular interactions and properties.
Propriétés
Numéro CAS |
73488-68-3 |
|---|---|
Formule moléculaire |
C31H28NO4- |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
(4S)-5-oxo-5-phenylmethoxy-4-(tritylamino)pentanoate |
InChI |
InChI=1S/C31H29NO4/c33-29(34)22-21-28(30(35)36-23-24-13-5-1-6-14-24)32-31(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,32H,21-23H2,(H,33,34)/p-1/t28-/m0/s1 |
Clé InChI |
WNDFKLUZSVNIAY-NDEPHWFRSA-M |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


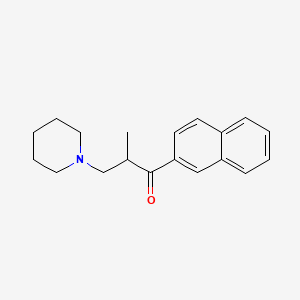

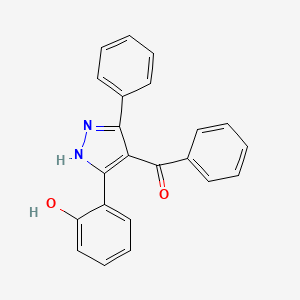
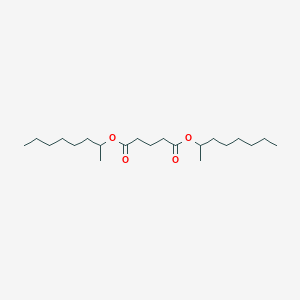
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
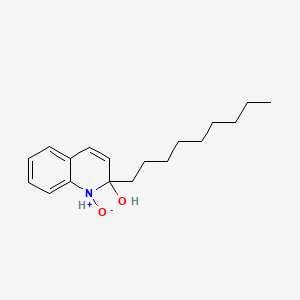
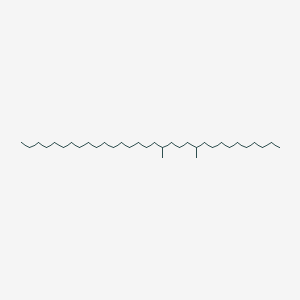
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)


![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)

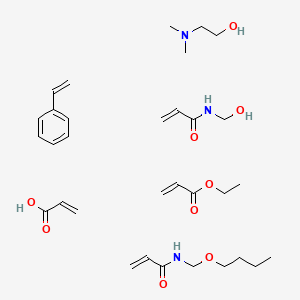
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
